(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol
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Overview
Description
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a methoxy group and a propane-1,2-diol moiety attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety through a Grignard reaction, where the benzodioxole derivative is reacted with a suitable Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxyl groups.
Substitution: Introduction of new functional groups in place of the methoxy group.
Scientific Research Applications
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: Signal transduction pathways that are affected by the compound’s binding to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethane-1,2-diol: Similar structure but with an ethane moiety instead of propane.
(1R,2S)-1-(7-Methoxy-2H-1,3-benzodioxol-5-yl)butane-1,2-diol: Similar structure but with a butane moiety instead of propane.
Uniqueness
Structural Differences: The length of the carbon chain (propane vs. ethane or butane) affects the compound’s physical and chemical properties.
Biological Activity: The specific arrangement of functional groups and the length of the carbon chain can influence the compound’s interaction with biological targets and its overall activity.
Properties
CAS No. |
886583-08-0 |
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Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)propane-1,2-diol |
InChI |
InChI=1S/C11H14O5/c1-6(12)10(13)7-3-8(14-2)11-9(4-7)15-5-16-11/h3-4,6,10,12-13H,5H2,1-2H3/t6-,10-/m0/s1 |
InChI Key |
SISNFIMJZCCPLD-WKEGUHRASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC2=C(C(=C1)OC)OCO2)O)O |
Canonical SMILES |
CC(C(C1=CC2=C(C(=C1)OC)OCO2)O)O |
Origin of Product |
United States |
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